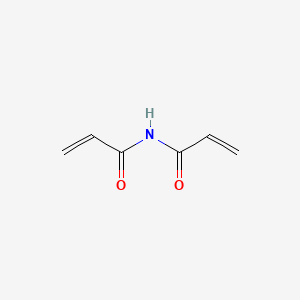

Diacrylamide

描述

The exact mass of the compound 2-Propenamide, N-(1-oxo-2-propenyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

20602-80-6 |

|---|---|

分子式 |

C6H7NO2 |

分子量 |

125.13 g/mol |

IUPAC 名称 |

N-prop-2-enoylprop-2-enamide |

InChI |

InChI=1S/C6H7NO2/c1-3-5(8)7-6(9)4-2/h3-4H,1-2H2,(H,7,8,9) |

InChI 键 |

CHDKQNHKDMEASZ-UHFFFAOYSA-N |

SMILES |

C=CC(=O)NC(=O)C=C |

规范 SMILES |

C=CC(=O)NC(=O)C=C |

其他CAS编号 |

20602-80-6 |

Pictograms |

Irritant |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Diacrylamide Crosslinkers for Hydrogel Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of diacrylamide crosslinkers, pivotal components in the formulation of advanced hydrogel systems. Focusing on two prominent examples, the redox-responsive N,N'-bis(acryloyl)cystamine and the bio-inert Poly(ethylene glycol) this compound, this document outlines detailed experimental protocols, presents key characterization data in a structured format, and visualizes critical pathways and workflows. This guide is intended to serve as a practical resource for researchers and professionals engaged in the development of novel hydrogels for drug delivery, tissue engineering, and other biomedical applications.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal for a wide range of biomedical applications. The choice of crosslinker is critical in defining the final properties of the hydrogel, such as its mechanical strength, degradation profile, and responsiveness to environmental stimuli.

This compound crosslinkers, which form stable amide bonds upon polymerization, are often favored over their diacrylate counterparts due to their enhanced resistance to hydrolysis, leading to more stable hydrogels for long-term applications.[1] This guide will focus on the synthesis and characterization of two types of this compound crosslinkers:

-

N,N'-bis(acryloyl)cystamine (BACy): A redox-responsive crosslinker containing a disulfide bond. This feature allows for the controlled degradation of the hydrogel in a reducing environment, such as that found within cells, making it an excellent candidate for targeted drug delivery.[2]

-

Poly(ethylene glycol) this compound (PEGDAAm): A biocompatible and hydrophilic crosslinker that is widely used to create hydrogels with tunable mechanical properties and resistance to protein fouling.[3]

This guide will provide detailed methodologies for the synthesis of these crosslinkers and the subsequent characterization of the resulting hydrogels using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and rheological analysis.

Synthesis of this compound Crosslinkers

Synthesis of N,N'-bis(acryloyl)cystamine (BACy)

N,N'-bis(acryloyl)cystamine is a key crosslinker for producing redox-responsive hydrogels. The disulfide bond within its structure can be cleaved by reducing agents like glutathione, which is found in high concentrations inside cells.[3]

Experimental Protocol:

-

Dissolution of Cystamine (B1669676) Dihydrochloride (B599025): In a four-necked, 500 mL flask, dissolve 11.60 g (0.05 mol) of cystamine dihydrochloride in 50 mL of deionized water. Cool the flask to 0–5 °C using an ice bath.[4]

-

Simultaneous Addition of Reagents: While stirring, simultaneously and dropwise add a solution of acryloyl chloride (10 mL, 10 mol/L) in dichloromethane (B109758) and an aqueous solution of NaOH (20 mL, 10 mol/L) over a period of 1 hour. Maintain the reaction temperature between 0–5 °C.[4]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at room temperature.[4]

-

Extraction: Filter the reaction mixture. Extract the filtrate three times with 100 mL of dichloromethane.[4]

-

Drying and Purification: Dry the combined organic phases over magnesium sulfate (B86663) (MgSO4) and then filter. Remove the solvent using a rotary evaporator at 40 °C to obtain the final product as a white powdery solid.[4]

Yield: Approximately 60%.[4]

Synthesis of Poly(ethylene glycol) this compound (PEGDAAm)

PEGDAAm is a versatile crosslinker used to form biocompatible and hydrolytically stable hydrogels. The synthesis involves a two-step process starting from polyethylene (B3416737) glycol (PEG).

Experimental Protocol:

Step 1: Synthesis of PEG-diamine

-

Mesylation of PEG: Under anhydrous conditions and an argon atmosphere, dissolve 140 g (0.0412 mol) of dry PEG (MW 3400) in 150 mL of anhydrous dichloromethane (DCM). Add 34.4 mL (0.2471 mol) of anhydrous triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Cool the solution in an ice bath and add mesyl chloride.[3]

-

Amination: After the mesylation reaction, the resulting PEG-dimesylate is aminated under aqueous conditions to yield PEG-diamine.[3]

Step 2: Synthesis of PEG-diacrylamide from PEG-diamine

-

Reaction Setup: Dissolve the synthesized PEG-diamine in anhydrous DCM under a nitrogen atmosphere.[5]

-

Addition of Reagents: Add triethylamine (TEA) to the solution. Slowly add acryloyl chloride dropwise to the reaction mixture. The molar ratio of PEG-diamine to TEA to acryloyl chloride should be approximately 1:2:4.[5]

-

Reaction and Purification: Allow the reaction to proceed for 24 hours. Wash the solution with a 2M potassium bicarbonate solution. Dry the organic phase with anhydrous sodium sulfate. Precipitate the final product in cold diethyl ether, filter, and dry under vacuum.[5]

Characterization of this compound Crosslinkers and Hydrogels

Thorough characterization is essential to confirm the successful synthesis of the this compound crosslinkers and to understand the properties of the resulting hydrogels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation of the synthesized this compound crosslinkers.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified this compound crosslinker in a suitable deuterated solvent (e.g., CDCl3 or D2O). For hydrogel samples, swelling in a deuterated solvent may be necessary.[6][7]

-

Instrument Setup: Acquire 1H NMR and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 600 MHz).[6][8]

-

Data Analysis: Analyze the chemical shifts (δ) in parts per million (ppm) and the integration of the peaks to confirm the presence of the expected functional groups.[6][8]

Table 1: Representative ¹H and ¹³C NMR Data for this compound Crosslinkers

| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |

| N,N'-bis(acryloyl)cystamine (BACy) | ¹H NMR | 8.4, 7.5, 7.2 | N-H protons in amide groups |

| 6.3, 6.1, 5.6 | C-H protons in C=C bonds | ||

| ¹³C NMR | 165.6 | C=O (amide) | |

| 131.2, 126.5 | C=C (vinyl) | ||

| Poly(ethylene glycol) this compound (PEGDAAm) | ¹H NMR | 6.1-6.3 | Vinyl protons on acrylamide (B121943) end groups |

| 3.51 | -CH₂-CH₂-O- (PEG backbone) | ||

| ¹³C NMR | 165-167 | C=O (amide) | |

| 128-131 | C=C (vinyl) | ||

| 69.8 | -CH₂-CH₂-O- (PEG backbone) |

Note: Specific chemical shifts may vary depending on the solvent and the molecular weight of the PEG.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized crosslinkers and to confirm the polymerization of the hydrogel.

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with KBr powder and pressing it into a disk. For hydrogel samples, attenuated total reflectance (ATR)-FTIR is often used, where the swollen hydrogel is placed directly on the ATR crystal.[9][10]

-

Instrument Setup: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).[9]

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of interest.[11]

Table 2: Key FTIR Absorption Bands for this compound Crosslinkers and Hydrogels

| Wavenumber (cm⁻¹) | Assignment |

| 3250-3350 | N-H stretching (amide) |

| 3060-3080 | =C-H stretching (vinyl) |

| 2850-2950 | -CH₂- stretching (aliphatic) |

| 1650-1670 | C=O stretching (Amide I) |

| 1620-1640 | C=C stretching (vinyl) |

| 1540-1560 | N-H bending (Amide II) |

| ~1100 | C-O-C stretching (PEG ether linkage) |

Rheological Analysis

Rheology is used to characterize the mechanical properties of the hydrogels, such as their stiffness and viscoelastic behavior.

Experimental Protocol for Rheological Analysis:

-

Sample Preparation: Place the hydrogel sample onto the lower plate of the rheometer. Ensure the sample is of a consistent thickness and covers the entire surface of the plate.[12][13]

-

Instrument Setup: Use a parallel plate geometry (e.g., 25 mm diameter) with a defined gap (e.g., 1-2 mm). Equilibrate the sample to the desired temperature (e.g., 25°C or 37°C).[14][15]

-

Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.[16]

-

Frequency Sweep: Perform a frequency sweep within the LVER to determine the frequency-dependent behavior of the hydrogel.[16]

-

Time Sweep: Monitor the gelation process by performing a time sweep at a constant strain and frequency.[17]

Table 3: Representative Rheological Properties of this compound Hydrogels

| Hydrogel Type | Polymer Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| PEGDAAm | 10 | ~1000 - 3000 | < G' |

| 20 | ~5000 - 15000 | < G' | |

| 30 | ~20000 - 40000 | < G' | |

| BACy Crosslinked | 10 | Varies with monomer | < G' |

Note: The mechanical properties of BACy-crosslinked hydrogels are highly dependent on the primary monomer used in the formulation. The values for PEGDAAm hydrogels can vary significantly based on the molecular weight of the PEG.[18][19]

Visualizing Key Processes

Graphviz diagrams are provided below to illustrate the synthesis pathway, a general experimental workflow for characterization, and the mechanism of redox-responsive drug release.

Caption: Synthesis pathways for N,N'-bis(acryloyl)cystamine and PEG-diacrylamide.

Caption: General experimental workflow for this compound hydrogel synthesis and characterization.

Caption: Mechanism of redox-responsive drug release from a BACy-crosslinked hydrogel.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound-based crosslinkers for hydrogel applications. The experimental protocols, tabulated characterization data, and visual diagrams offer a practical resource for researchers in the field of biomaterials and drug delivery. The ability to synthesize this compound crosslinkers with tailored properties, such as redox-responsiveness or biocompatibility, is crucial for the development of advanced hydrogel systems that can meet the demands of various biomedical challenges. By following the methodologies outlined in this guide, researchers can confidently synthesize and characterize this compound crosslinkers and the resulting hydrogels, paving the way for innovations in tissue engineering, regenerative medicine, and controlled drug delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanohydrogel with N,N'-bis(acryloyl)cystine crosslinker for high drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined Analytical Approaches to Standardize and Characterize Biomaterials Formulations: Application to Chitosan-Gelatin Cross-Linked Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and Characterization of Nanocomposite Hydrogels Based on Self-Assembling Collagen and Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.library.unt.edu [digital.library.unt.edu]

- 11. Smart Hydrogels: Preparation, Characterization, and Determination of Transition Points of Crosslinked N-Isopropyl Acrylamide/Acrylamide/Carboxylic Acids Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.wiki [static.igem.wiki]

- 13. Quality Assurance: SOP for Rheological Testing in Gels – SOP Guide for Pharma [pharmasop.in]

- 14. Daniel Gruber – Single-Sided NMR for the Characterization of Hydrogels - PANIC NMR Conference [panicnmr.com]

- 15. mdpi.com [mdpi.com]

- 16. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Diacrylamide Crosslinking in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms, kinetics, and practical applications of diacrylamide crosslinking in polymer chemistry. Focusing primarily on the free-radical-initiated polymerization of acrylamide (B121943) using N,N'-methylenebis(acrylamide) as a crosslinker, this document details the chemical principles, experimental procedures, and key factors that govern the formation and properties of crosslinked polyacrylamide hydrogels—materials of significant interest in research, biotechnology, and drug delivery.

The Core Mechanism: Free-Radical Copolymerization

The most prevalent method for creating crosslinked polyacrylamide networks is through the free-radical chain polymerization of a primary monomer (acrylamide, AAm) with a bifunctional crosslinking monomer (a this compound, most commonly N,N'-methylenebis(acrylamide), also known as MBAA or BIS).[1][2] This process transforms a solution of individual monomers into a continuous three-dimensional polymer network, or hydrogel. The mechanism can be dissected into three primary stages: Initiation, Propagation, and Crosslinking.

Initiation

The process begins with the generation of free radicals from an initiator molecule. A widely used and highly efficient system for aqueous polymerization at or below room temperature is a redox (reduction-oxidation) pair, such as ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[3][4]

-

Persulfate (S₂O₈²⁻) acts as the oxidizing agent.

-

TEMED acts as a catalyst, accelerating the formation of sulfate (B86663) radicals (SO₄⁻•).

The generated sulfate radical is highly reactive and readily attacks the vinyl group of an acrylamide monomer, initiating the polymerization chain.

Propagation

The newly formed monomer radical attacks another acrylamide monomer, adding it to the chain and regenerating the radical at the new chain end. This step repeats, rapidly extending the linear polyacrylamide chain.[4] The propagation rate is notably high for acrylamide in aqueous solutions, leading to the formation of very long polymer chains.[4]

Crosslinking

When a propagating polymer radical encounters a N,N'-methylenebis(acrylamide) (MBAA) molecule, it can react with one of its two vinyl groups.[1] This incorporates the MBAA into the growing chain, leaving the second vinyl group unreacted and pendant. This pendant vinyl group can then be attacked by a separate, growing polyacrylamide chain. This event forms a stable, covalent bond—a crosslink—between the two polymer chains. The repetition of this process throughout the solution creates a macroscopic, three-dimensional network.[1][3]

Quantitative Data Summary

The final properties of a crosslinked hydrogel are highly dependent on the reaction conditions and component concentrations. The tables below summarize key quantitative relationships.

Factors Influencing Reaction Kinetics and Gelation

The kinetics of polymerization are complex and influenced by multiple variables.[5][6] Rather than fixed rate constants, understanding these influencing factors is critical for reproducible synthesis.

| Parameter | Effect on Reaction | Rationale | Citation |

| Initiator Conc. (APS/TEMED) | Higher concentration leads to faster gelation and lower average molecular weight between crosslinks. | More initiators create more free radicals, leading to a higher number of shorter polymer chains being initiated simultaneously. | [7] |

| Monomer Concentration | Higher total monomer concentration generally increases the rate of polymerization and results in a stiffer gel. | Increased availability of monomer units for the propagating radical chains enhances the reaction rate. | [8] |

| Crosslinker (MBAA) Ratio | Increasing the MBAA:AAm ratio increases crosslink density, leading to faster gelation times and a more brittle gel. | A higher concentration of bifunctional MBAA increases the probability of crosslinking events between growing chains. | [8] |

| Temperature | Higher temperatures increase the rate of radical formation and propagation, accelerating gelation. | Provides the necessary activation energy for radical decomposition and monomer addition. However, excessively high temperatures can lead to uncontrolled polymerization. | [8][9] |

| pH | Can affect the reactivity of monomers and the efficiency of the initiator system. For acrylamide, hydrolysis to acrylic acid can occur at extreme pH values, introducing charge effects. | The stability and catalytic activity of TEMED and the decomposition of APS are pH-dependent. | [9] |

| Oxygen Presence | Acts as a potent inhibitor, dramatically increasing the induction period before polymerization begins (gelation time). | Dissolved oxygen is a radical scavenger that terminates propagating chains, preventing network formation until it is consumed. | [4] |

Impact of Crosslinker Concentration on Physical Properties

The ratio of MBAA to acrylamide is arguably the most critical parameter for tuning the physical characteristics of the final hydrogel.

| Property | Effect of Increasing MBAA:AAm Ratio | Mechanism | Citation |

| Elastic Modulus (Stiffness) | Increases | A higher crosslink density creates a more tightly connected network that is more resistant to deformation. | [8] |

| Swelling Ratio | Decreases | The tighter network restricts the influx and retention of solvent (e.g., water), leading to a lower equilibrium swollen volume. | [10] |

| Pore Size | Decreases | More crosslinks result in smaller average mesh sizes within the polymer network. | [8] |

| Toughness / Brittleness | Brittleness increases | While stiffness increases, highly crosslinked networks often become more brittle and fracture at lower strains. | [11] |

| Grafting Efficiency | Increases | In graft polymerization systems, a crosslinker can help link ungrafted polymer chains into the primary network structure. | [10] |

Experimental Protocols

The following sections provide a generalized yet detailed methodology for the synthesis and characterization of a this compound-crosslinked hydrogel.

Representative Synthesis Protocol for Polyacrylamide Hydrogel

This protocol describes the preparation of a polyacrylamide hydrogel via free-radical polymerization initiated by an APS/TEMED redox pair.[3][4][12]

Materials:

-

Acrylamide (AAm) monomer solution (e.g., 30-40 wt%)

-

N,N'-methylenebis(acrylamide) (MBAA) crosslinker solution (e.g., 2 wt%)

-

Buffer solution (e.g., Phosphate-buffered saline, PBS, pH 7.4)

-

Ammonium persulfate (APS) solution (e.g., 10 wt% in water, freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Inert gas (Nitrogen or Argon) for degassing

Procedure:

-

Monomer Solution Preparation: In a flask, combine the desired volumes of acrylamide solution, MBAA solution, and buffer to achieve the target final concentrations of total monomer and crosslinker. Swirl gently to mix.

-

Degassing: To remove dissolved oxygen, which inhibits polymerization, sparge the monomer solution with an inert gas (e.g., nitrogen) for 15-30 minutes.[4] This is a critical step for reproducible gelation times.

-

Initiator Addition: While continuing to mix the solution gently, add the TEMED catalyst, followed immediately by the freshly prepared APS solution. The volume of initiator is typically ~0.1% of the total solution volume.

-

Polymerization: Immediately after adding the initiators, pour the solution into the desired mold (e.g., petri dish, between glass plates, or in test tubes). Seal the mold or cover the solution surface (e.g., with a layer of oil or Parafilm) to prevent atmospheric oxygen from re-dissolving.

-

Gelation: Allow the solution to rest at room temperature. Gelation should occur within minutes, but it is advisable to let the polymerization proceed for several hours to ensure high conversion.

-

Purification/Washing: After polymerization, the resulting hydrogel can be washed extensively with deionized water or buffer to remove unreacted monomers and initiators.

Key Characterization Methods

-

Rheology: Dynamic shear oscillation measurements are used to monitor the gelation process in real-time by measuring the storage (elastic) modulus G' and loss (viscous) modulus G''.[8] The gel point is often defined as the crossover point where G' > G''. After curing, rheology provides the final elastic modulus, a direct measure of stiffness.

-

Swelling Studies: The equilibrium swelling ratio is determined by immersing a pre-weighed, dried gel sample in a solvent (e.g., water or PBS) and measuring its weight periodically until a constant weight is reached. This indicates the hydrogel's capacity for water absorption.[13]

-

Mechanical Testing: Uniaxial compression or tensile tests can be performed on cured hydrogel samples to determine material properties such as Young's modulus, ultimate tensile strength, and strain at failure.[11]

Logical Relationships and Network Properties

The concentration of the this compound crosslinker relative to the primary monomer is the principal design parameter for controlling the hydrogel's network architecture and, consequently, its macroscopic properties.

This relationship is fundamental to drug development applications. A hydrogel with a low crosslinking density will have a large mesh size and high swelling ratio, allowing for rapid swelling and faster release of an entrapped therapeutic agent. Conversely, a highly crosslinked gel will have a tighter network, swell less, and release its payload more slowly, enabling sustained-release formulations.

Alternative Crosslinking Chemistry: Keto-Hydrazide Reaction

While free-radical polymerization with MBAA is common, another important this compound system exists, primarily for coatings and adhesives. This chemistry uses diacetone acrylamide (DAAM) and adipic acid dihydrazide (ADH).[14][15]

-

Copolymerization: DAAM is first copolymerized into a polymer backbone (e.g., an acrylic latex). This introduces pendant ketone groups.

-

Crosslinking: The ADH, a di-functional hydrazide, is added to the polymer solution. At ambient temperature and upon evaporation of water (which lowers the pH), the hydrazide groups on ADH react with the ketone groups on different polymer chains to form stable hydrazone (imine) linkages, crosslinking the system.[15][16]

This "post-coalescence" crosslinking is advantageous in coatings, as it allows polymer particles to fuse into a continuous film before the network becomes rigidly crosslinked, leading to better film formation.[14]

References

- 1. N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]

- 2. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 6. re.public.polimi.it [re.public.polimi.it]

- 7. [PDF] Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of Crosslinked Poly(acrylic acid-co-acrylamide)-Grafted Deproteinized Natural Rubber/Silica Composites as Coating Materials for Controlled Release of Fertilizer [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. kinampark.com [kinampark.com]

- 13. mdpi.com [mdpi.com]

- 14. gantrade.com [gantrade.com]

- 15. researchgate.net [researchgate.net]

- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

physical and chemical properties of N,N'-methylenebis(acrylamide)

For Researchers, Scientists, and Drug Development Professionals

N,N'-Methylenebis(acrylamide) (MBA or Bis-acrylamide) is a key reagent in molecular biology and polymer chemistry, primarily utilized as a cross-linking agent in the synthesis of polyacrylamide gels. Its ability to form a porous matrix is fundamental to various analytical and preparative techniques, including gel electrophoresis for the separation of proteins and nucleic acids. This guide provides an in-depth overview of its physical and chemical properties, detailed experimental protocols for property determination, and a visualization of its role in a common laboratory workflow.

Core Physical and Chemical Properties

N,N'-Methylenebis(acrylamide) is a white, crystalline powder.[1] Its bifunctional nature, possessing two acrylamide (B121943) groups linked by a methylene (B1212753) bridge, allows it to act as a cross-linker, forming covalent bonds between linear polyacrylamide chains.[2][3] This cross-linking is essential for creating a gel matrix with controlled porosity.[4]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of N,N'-Methylenebis(acrylamide).

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O₂ | [1][4][5] |

| Molecular Weight | 154.17 g/mol | [1][6] |

| Melting Point | >300 °C (decomposes) | [6][7][8][9][10] |

| Density | 1.235 g/cm³ | [1][8] |

| Vapor Density | 5.31 (vs air) | [1][6][11] |

| Water Solubility | 20 g/L at 20 °C | [6][12] |

| Solubility in other solvents | Soluble in ethanol, methanol, and DMSO. | [7][13] |

| Appearance | White crystalline powder. | [1][5] |

Chemical Reactivity and Stability

N,N'-Methylenebis(acrylamide) is a reactive molecule due to its two vinyl groups, making it susceptible to polymerization.[5] This reactivity is harnessed in the formation of polyacrylamide gels, where it co-polymerizes with acrylamide in the presence of a free radical initiator, such as ammonium (B1175870) persulfate (APS), and a catalyst, like tetramethylethylenediamine (TEMED).[3] The ratio of acrylamide to N,N'-methylenebis(acrylamide) is a critical parameter that determines the pore size of the gel and, consequently, its sieving properties for macromolecule separation.[4]

The compound is sensitive to air and light and should be stored in a cool, dark place, typically at 2-8°C, to prevent premature polymerization.[2][7][11] It is incompatible with strong oxidizing agents, acids, and bases.[7]

Experimental Protocols

The following are detailed methodologies for determining key physical properties of N,N'-methylenebis(acrylamide).

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a solid organic compound using a capillary tube apparatus.

Materials:

-

N,N'-Methylenebis(acrylamide) sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: If the N,N'-methylenebis(acrylamide) sample is not already a fine powder, gently grind it using a mortar and pestle.

-

Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube gently on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated port.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb. Immerse the thermometer and attached capillary in the oil of the Thiele tube, ensuring the oil level is above the top of the sample.

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For an accurate measurement, heat rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Carefully observe the sample through the magnifying lens (if available). Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the observed melting point as a range of these two temperatures. A sharp melting point range (0.5-1°C) is indicative of a pure compound.

Determination of Solubility

This protocol outlines a general procedure for determining the solubility of an organic compound in various solvents.

Materials:

-

N,N'-Methylenebis(acrylamide) sample

-

Test tubes and rack

-

Graduated cylinder or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized water, ethanol, methanol, DMSO

Procedure:

-

Sample Measurement: Weigh approximately 0.1 g of N,N'-methylenebis(acrylamide) and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., deionized water) to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

-

Observation: Observe the mixture. If the solid completely dissolves, the compound is considered soluble in that solvent at that concentration. If solid material remains, the compound is sparingly soluble or insoluble.

-

Incremental Solvent Addition: If the compound did not dissolve in the initial 1 mL, add an additional 2 mL of the solvent and mix again. Observe for dissolution.

-

Heating (Optional): If the compound is still insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Allow the solution to cool to room temperature to check for precipitation.

-

Reporting: Record the solubility of N,N'-methylenebis(acrylamide) in each tested solvent, noting whether it is soluble, sparingly soluble, or insoluble at room temperature and with heating. For quantitative results, the mass of solute that dissolves in a specific volume of solvent can be determined.

Role in Polyacrylamide Gel Electrophoresis (PAGE)

N,N'-methylenebis(acrylamide) is a critical component in the preparation of polyacrylamide gels for electrophoresis. The following diagram illustrates the logical workflow of preparing a polyacrylamide gel.

Caption: Workflow for Polyacrylamide Gel Electrophoresis (PAGE) preparation.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. pennwest.edu [pennwest.edu]

- 3. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. store.astm.org [store.astm.org]

- 6. PAGE Electrophoresis | Wanunu Lab [wanunu.sites.northeastern.edu]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. mpbio.com [mpbio.com]

- 13. Polyacrylamide Gel Electrophoresis (PAGE) [ivaan.com]

An In-depth Technical Guide to Diacrylamide Derivatives for Biological Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction to Diacrylamide Derivatives

This compound derivatives are a versatile class of molecules characterized by the presence of two acrylamide (B121943) functional groups. This bifunctionality allows them to act as effective crosslinkers in polymerization reactions, forming hydrogels with tunable physical and chemical properties. These hydrogels, due to their high water content, biocompatibility, and structural similarity to the extracellular matrix, are extensively utilized in a variety of biomedical applications, including tissue engineering, drug delivery, and as scaffolds for regenerative medicine.[1][2][3]

The ability to modify the backbone of this compound derivatives enables the creation of "smart" biomaterials that can respond to specific physiological cues such as pH, temperature, or redox potential, making them highly valuable for targeted therapies and advanced diagnostics.[2][4][5] This guide provides a comprehensive overview of the synthesis, properties, and key biological applications of this compound derivatives, with a focus on experimental protocols and quantitative data.

Synthesis and Chemistry of this compound Derivatives

The synthesis of this compound derivatives often involves the reaction of a diamine-containing molecule with an acryloyl-containing compound, such as acryloyl chloride. A common example is the synthesis of polyethylene (B3416737) glycol this compound (PEGDAAm), which offers enhanced biocompatibility and is frequently used in tissue engineering.[6] Redox-responsive this compound derivatives, which incorporate a disulfide bond in their backbone, are another important class. These are synthesized to be degradable in the presence of reducing agents like glutathione, which is found at high concentrations within cells.[7][8]

General Synthesis Workflow

The general workflow for synthesizing and utilizing this compound-based biomaterials involves the synthesis of the this compound monomer, followed by polymerization to form a hydrogel, and subsequent characterization and application.

Caption: General workflow for the synthesis and application of this compound-based hydrogels.

Biological Applications

Tissue Engineering

This compound-based hydrogels are widely used as scaffolds in tissue engineering to provide mechanical support and a hydrated environment for cell growth and tissue regeneration.[1] Their tunable mechanical properties allow for the mimicking of the stiffness of various native tissues.[9]

For instance, PEGDAAm hydrogels incorporating matrix metalloproteinase (MMP)-sensitive peptides have been developed for liver tissue engineering.[6][10] These hydrogels are designed to be degraded by MMPs secreted by encapsulated hepatocytes, allowing for cell migration and tissue remodeling.[6] Similarly, acrylamide-based hydrogels have been investigated for their potential in bone and cartilage regeneration, with their physical properties influencing osteogenic and chondrogenic differentiation of stem cells.[9]

Drug Delivery

The porous network of this compound hydrogels makes them excellent candidates for controlled drug delivery systems.[3][11] Drugs can be loaded into the hydrogel matrix and released in a sustained manner as the drug diffuses out or as the hydrogel degrades.[12][13]

Stimuli-responsive this compound hydrogels are of particular interest for targeted drug delivery.[2] For example, redox-responsive hydrogels crosslinked with disulfide bonds can remain stable in the bloodstream but are rapidly degraded in the reducing environment of tumor cells, leading to site-specific drug release.[7] Similarly, pH-responsive hydrogels can be designed to release their payload in the acidic microenvironment of tumors or within specific cellular compartments.[4][5]

Caption: Mechanism of redox-responsive drug release from a this compound hydrogel.

Quantitative Data

The properties of this compound-based hydrogels can be tailored by adjusting the monomer concentration, the crosslinker density, and the type of this compound derivative used. The following tables summarize key quantitative data from the literature.

| Hydrogel Composition | Young's Modulus (kPa) | Mean Pore Size (µm) | Reference |

| pNIPAM (0.079 g/mL) | Not Specified | 25 ± 9 | [9] |

| pNTBAM (0.079 g/mL) | Not Specified | 12.5 ± 5 | [9] |

| pNIPAM (0.04 g/mL) | Not Specified | 35.7 ± 9 | [9] |

| pNTBAM (0.04 g/mL) | Not Specified | 21.2 ± 5 | [9] |

| Alg/PAAm (MBAA 1.0) | 1.69 | Not Specified | [14] |

| Alg/PAAm (MBAA and EGDA) | > 3.00 | Not Specified | [14] |

| Drug Delivery System | Drug | Cumulative Release (%) | Time (h) | pH | Reference |

| Rosin-based Polyacrylamide Hydrogel | Ciprofloxacin | ~99.7 | 8 | 7.4 | [15] |

| Rosin-based Polyacrylamide Hydrogel | Theophylline | ~99 | Not Specified | 7.4 | [15] |

| Polyacrylamide-chitosan Hydrogel | Amoxicillin | 56.47 ± 1.12 | 24 | Not Specified | [16] |

| Polyacrylamide-chitosan Hydrogel | Amoxicillin | 77.10 ± 1.72 | 75 | Not Specified | [16] |

Experimental Protocols

Synthesis of Polyacrylamide Hydrogel[9][17]

This protocol describes a general method for the synthesis of a polyacrylamide hydrogel using N,N'-methylenebisacrylamide (MBAA) as the crosslinker.

-

Preparation of Monomer Solution: Prepare an aqueous solution of acrylamide (AAm) at the desired concentration (e.g., 8% w/v).

-

Addition of Crosslinker: Add the this compound crosslinker, MBAA, to the monomer solution. The concentration of MBAA can be varied to control the stiffness of the hydrogel.

-

Initiation of Polymerization: Add an initiator, such as ammonium (B1175870) persulfate (APS) (e.g., 10% w/v), and an accelerator, like N,N,N',N'-tetramethylethylenediamine (TMED) (e.g., 2.6% v/v), to the solution.

-

Gelling: Mix the solution thoroughly and allow it to polymerize at room temperature. Gelation should occur within minutes.

Cell Viability Assay (MTT Assay)[18][19]

This protocol is used to assess the cytotoxicity of the synthesized hydrogels.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Exposure to Hydrogel Leachables: Prepare extracts of the hydrogel by incubating it in cell culture medium. Remove the old medium from the cells and replace it with the hydrogel extract.

-

Incubation: Incubate the cells with the extract for a specified period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C.[17]

-

Solubilization: Add a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to dissolve the formazan (B1609692) crystals.[18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[17]

Caption: Workflow for a typical MTT cell viability assay.

Conclusion

This compound derivatives are a cornerstone in the development of advanced biomaterials. Their synthetic versatility allows for the creation of hydrogels with a wide range of physical properties and responsiveness to biological cues. From providing scaffolds for tissue regeneration to enabling targeted drug delivery, the applications of this compound-based materials continue to expand. Future research will likely focus on the development of more complex, multi-functional hydrogels that can more closely mimic the dynamic nature of biological tissues, further enhancing their therapeutic potential.

References

- 1. Smart Hydrogels in Tissue Engineering and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery, Imaging, and Theragnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Polymeric redox-responsive delivery systems bearing ammonium salts cross-linked via disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradable hydrogels derived from PEG-diacrylamide for hepatic tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.caf.ac.cn [journals.caf.ac.cn]

- 16. Polyacrylamide-chitosan hydrogels: in vitro biocompatibility and sustained antibiotic release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. broadpharm.com [broadpharm.com]

The Solubility of N,N'-Methylenebisacrylamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N'-Methylenebisacrylamide (MBAm), a key cross-linking agent in the synthesis of polyacrylamide gels and other polymers, exhibits variable solubility in different organic solvents. This technical guide provides a comprehensive overview of its solubility, detailing quantitative data, experimental protocols for solubility determination, and the critical role of solubility in common laboratory applications. Understanding the solubility characteristics of MBAm is paramount for its effective use in research, diagnostics, and drug development, particularly in the formulation of hydrogels and other polymeric matrices.

Quantitative Solubility Data

The solubility of N,N'-Methylenebisacrylamide in a range of organic solvents is summarized in the table below. The data highlights the compound's generally limited solubility in many common organic solvents at ambient temperature, a critical consideration for experimental design and execution.

| Solvent | Temperature (°C) | Solubility |

| Water | 10 | 2 g/100 mL[1] |

| Water | 20 | 20 g/L[2] |

| Water | 25 | 3 g/100 mL[1] |

| Water | 50 | 6.5 g/100 mL[1] |

| Water | 70 | 13 g/100 mL[1] |

| Acetone | 30 | 1.0 g/100 mL[1] |

| Butyl Cellosolve | 30 | 2.5 g/100 mL[1] |

| Dioxane | 30 | 1.1 g/100 mL[1] |

| Ethanol | 30 | 5.4 g/100 mL[1] |

| Methanol | 30 | 8.2 g/100 mL[1] |

| Methanol | Not Specified | 33.3 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 31 mg/mL[4] |

| Ethanol | Not Specified | 2 mg/mL[4] |

It has been noted that the solubility of N,N'-methylenebisacrylamide in water-soluble polar solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) can be significantly increased by the addition of a small amount of caustic solution and heating.[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of N,N'-Methylenebisacrylamide in an organic solvent, based on common laboratory practices for solubility testing.[5][6][7]

1. Materials and Equipment:

-

N,N'-Methylenebisacrylamide (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with caps

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of N,N'-Methylenebisacrylamide into a vial.

-

Add a known volume of the organic solvent to the vial.

-

Cap the vial tightly.

-

-

Equilibration:

-

To facilitate dissolution, employ a series of mechanical procedures:

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Quantify the concentration of N,N'-Methylenebisacrylamide in the diluted sample using a calibrated HPLC or other appropriate analytical method.

-

-

Calculation:

-

Calculate the solubility of N,N'-Methylenebisacrylamide in the solvent based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflows

The solubility of N,N'-Methylenebisacrylamide is a critical factor in the preparation of polyacrylamide gels for electrophoresis, a fundamental technique in molecular biology and biochemistry. The following diagrams illustrate the logical workflow for preparing a polyacrylamide gel, emphasizing the role of MBAm solubility.

Caption: Workflow for Polyacrylamide Gel Preparation.

This workflow highlights that the initial and critical step is the complete dissolution of both the acrylamide monomer and the N,N'-methylenebisacrylamide crosslinker in the buffer solution to form a homogenous gel solution. Incomplete dissolution due to poor solubility can lead to a non-uniform gel matrix, affecting the resolution and reproducibility of electrophoretic separations.

References

- 1. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]

- 2. 110-26-9 CAS MSDS (N,N'-Methylenebisacrylamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. N,N'-Methylenebis(acrylamide), For electrophoresis [himedialabs.com]

- 4. selleckchem.com [selleckchem.com]

- 5. materialneutral.info [materialneutral.info]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

Foundational Studies on Diacrylamide Polymerization Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational kinetics of diacrylamide polymerization, a critical process in the formation of crosslinked hydrogels utilized extensively in research, drug delivery, and biotechnology. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying chemical and procedural pathways.

Core Kinetic Parameters of this compound Polymerization

The free-radical polymerization of N,N'-methylenebisacrylamide (MBAm), a common this compound, is a complex process involving initiation, propagation, and termination steps, further complicated by the presence of two vinyl groups, which can lead to crosslinking and cyclization. The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, and temperature.

Quantitative Kinetic Data Summary

The following table summarizes the reported dependencies of the polymerization rate (Rp) on the concentrations of the monomer (this compound) and initiator, as well as the overall activation energy.

| Initiator System | Monomer Dependence | Initiator Dependence | Overall Activation Energy (kJ·mol⁻¹) | Reference |

| Manganic Acetate-Glycerol (Redox) | [Monomer]¹·⁵ | [Mn(III)]⁰·⁵ | Not Specified | [1] |

| Peroxidiphosphate-Ag⁺ (Redox) | [Monomer]¹·⁰ | [Ag⁺]⁰·⁵, [Peroxidiphosphate]⁰·⁵ | 30.2 ± 0.1 | [2] |

| Potassium Permanganate-Oxalic Acid (Redox) | Proportional | Proportional | Not Specified | [3] |

| Potassium Persulfate (in D₂O for Acrylamide) | [Monomer]¹·⁴⁹ | [Initiator]⁰·⁴⁵ | 48.4 | [4] |

Note: Some studies focus on acrylamide (B121943) homopolymerization but provide insights applicable to this compound crosslinking kinetics.

Experimental Protocols for Studying Polymerization Kinetics

Accurate determination of polymerization kinetics relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques cited in foundational studies.

Free-Radical Polymerization Using a Redox Initiator System

This protocol describes a common method for initiating the polymerization of this compound, often in conjunction with a monovinyl monomer like acrylamide, at ambient temperatures.

Materials:

-

N,N'-methylenebisacrylamide (MBAm)

-

Acrylamide (AAm)

-

Deionized water (or appropriate buffer)

-

Ammonium persulfate (APS) (initiator)

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

-

Nitrogen or Argon gas supply

-

Reaction vessel (e.g., glass vial or flask)

Procedure:

-

Monomer Solution Preparation: Prepare a stock solution of the desired total monomer concentration (AAm and MBAm) in deionized water. The ratio of MBAm to AAm will determine the crosslink density of the resulting hydrogel.[5]

-

Deoxygenation: Purge the monomer solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization.[6]

-

Initiator and Accelerator Addition:

-

Add the required amount of APS solution to the monomer solution and mix thoroughly.

-

To initiate the polymerization, add the specified amount of TEMED. TEMED accelerates the decomposition of persulfate to generate free radicals.[6]

-

-

Polymerization: Allow the reaction to proceed at a controlled temperature. The solution will gradually become more viscous and eventually form a solid gel.

-

Monitoring: The kinetics of the polymerization can be followed by various methods as described below.

Methods for Monitoring Polymerization Kinetics

a) Gravimetric Method:

-

Initiate several identical polymerization reactions in separate vials.

-

At predetermined time intervals, terminate the polymerization in one of the vials by adding an inhibitor (e.g., hydroquinone).

-

Precipitate the formed polymer by adding the reaction mixture to a non-solvent (e.g., acetone (B3395972) or methanol).

-

Filter, dry, and weigh the precipitated polymer to determine the monomer conversion at that time point.[7]

b) Dilatometric Method:

-

This technique monitors the volume contraction that occurs as monomer is converted to the denser polymer.

-

The reaction is carried out in a dilatometer, a specialized glass instrument with a precision-bore capillary tube.

-

As polymerization proceeds, the volume of the reaction mixture decreases, causing the liquid level in the capillary to fall.

-

The change in height is recorded over time and can be directly related to monomer conversion.[7]

c) In-situ ¹H-NMR Spectroscopy:

-

This method allows for continuous, real-time monitoring of the disappearance of monomer.

-

The polymerization is carried out directly within an NMR tube using a deuterated solvent (e.g., D₂O).

-

¹H-NMR spectra are acquired at regular intervals. The decrease in the integrated intensity of the vinyl proton signals of the monomer is used to calculate the conversion over time.[4] This method offers high accuracy and precision for kinetic parameter calculation.[4]

Visualizing Polymerization Pathways and Workflows

This compound Free-Radical Polymerization Mechanism

The following diagram illustrates the key steps in the free-radical polymerization of a divinyl monomer like N,N'-methylenebisacrylamide, including the competing pathways of intermolecular crosslinking and intramolecular cyclization.

Caption: Free-radical polymerization and crosslinking mechanism of this compound.

Experimental Workflow for Kinetic Analysis

This diagram outlines a typical workflow for studying the kinetics of this compound polymerization, from sample preparation to data analysis.

Caption: General experimental workflow for this compound polymerization kinetic studies.

References

The Pivotal Role of Diacrylamide in Hydrogel Formation: A Technical Guide

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids.[1][2] Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them invaluable in a range of applications, from drug delivery and tissue engineering to contact lenses and sensors.[3][4] The formation and stability of these networks are critically dependent on cross-linking, a process that connects individual polymer chains. N,N'-methylenebis(acrylamide), commonly known as diacrylamide or MBA, is a cornerstone cross-linking agent in the synthesis of polyacrylamide (PAAm) and other synthetic hydrogels.[5] This guide provides an in-depth exploration of the fundamental role of this compound in hydrogel formation, its impact on material properties, and the experimental protocols used for synthesis and characterization.

Mechanism of Action: The Cross-Linking Process

This compound is a bifunctional molecule, meaning it contains two reactive vinyl groups separated by a methylene (B1212753) bridge.[3] During free-radical polymerization, these vinyl groups can copolymerize with monofunctional monomers like acrylamide (B121943). While acrylamide monomers form linear polymer chains, the this compound molecule acts as a bridge, covalently linking two separate polyacrylamide chains together.[6] This process, repeated throughout the reaction mixture, results in the formation of a continuous, three-dimensional polymer network—the hydrogel.[6] The initiator system, typically a redox pair like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED), generates the free radicals necessary to start the polymerization process.[4][7]

Impact of this compound Concentration on Hydrogel Properties

The concentration of this compound is a critical parameter that allows for the precise tuning of a hydrogel's final properties. The ratio of cross-linker to monomer directly influences the cross-link density of the network, which in turn dictates its mechanical strength, swelling behavior, and porosity.[8][9]

Mechanical Properties

Increasing the concentration of this compound leads to a higher cross-link density, creating a more rigid and robust hydrogel structure.[9] This is reflected in measurements of the material's mechanical properties, such as the Young's modulus or the storage modulus (G'), which quantifies the elastic response of the material. However, excessively high cross-linker concentrations can lead to a more brittle material that fractures at lower strains.[10] For some hydrogels with low cross-linker concentrations (1-2%), an asymmetry between tensile and compression properties has been observed.[11]

Table 1: Effect of this compound (MBA) Concentration on Mechanical Properties of Polyacrylamide Hydrogels

| Acrylamide (AAm) Conc. (mol/L) | This compound (MBA) Conc. (mol%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Source |

|---|---|---|---|---|

| 2.5 | 0.02 | ~1,000 | ~100 | [12] |

| 2.5 | 0.05 | ~2,500 | ~150 | [12] |

| 2.5 | 0.1 | ~4,000 | ~200 | [12] |

| 2.5 | 0.2 | ~6,000 | ~300 |[12] |

Swelling Behavior

The cross-linked network of a hydrogel restricts the mobility of the polymer chains. When a hydrogel is placed in a solvent like water, the solvent molecules diffuse into the network, causing it to swell. The extent of swelling is limited by the elastic retractive force of the cross-linked chains. A higher concentration of this compound results in a denser network with shorter polymer chains between cross-links, which exerts a greater retractive force and thus limits the amount of water the hydrogel can absorb.[13] Consequently, the equilibrium swelling ratio (the ratio of the mass of the swollen gel to the mass of the dry gel) decreases as the cross-linker concentration increases.[9][14]

Table 2: Effect of this compound (MBA) Concentration on Hydrogel Swelling

| Monomer System | This compound (MBA) Conc. (mol %) | Swelling Ratio (g water / g gel) | Comments | Source |

|---|---|---|---|---|

| N,N-dimethyl acrylamide / acrylic acid | 0.05 | ~135 | Swelling ratio decreases with increasing cross-linker. | [13] |

| N,N-dimethyl acrylamide / acrylic acid | 0.1 | ~110 | Swelling ratio decreases with increasing cross-linker. | [13] |

| N,N-dimethyl acrylamide / acrylic acid | 0.3 | ~70 | Swelling ratio decreases with increasing cross-linker. | [13] |

| Polyacrylic Acid | 1.96% (mass ratio) | High | Swelling degree decreases with increasing cross-linker. | [9] |

| Polyacrylic Acid | 2.91% (mass ratio) | Lower | Swelling degree decreases with increasing cross-linker. |[9] |

Porosity and Pore Size

The cross-link density also determines the average pore size of the hydrogel mesh. Generally, a higher concentration of this compound leads to a more compact structure with smaller pores.[9][15] This is a critical parameter in applications such as drug delivery, where the pore size must be large enough to allow the drug to diffuse out, and in tissue engineering, where pores must accommodate cell infiltration and nutrient transport.[15] For instance, studies have shown that lowering the monomer concentration can lead to an increase in the mean pore diameter of the hydrogel.[15]

Experimental Protocols

Synthesis of a Standard Polyacrylamide (PAAm) Hydrogel

This protocol describes a typical free-radical polymerization method for creating a PAAm hydrogel.[1][7]

Materials:

-

Acrylamide (AAm) monomer solution (e.g., 40% w/v)

-

N,N'-methylenebis(acrylamide) (MBA) cross-linker solution (e.g., 2% w/v)

-

Buffer solution (e.g., Phosphate-buffered saline, PBS)

-

Ammonium persulfate (APS) solution (e.g., 10% w/v in buffer), initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED), catalyst

-

Deionized water

-

Nitrogen or Helium gas for deoxygenation (optional but recommended)

Procedure:

-

Preparation of Pre-gel Solution : In a flask or beaker, combine the desired volumes of acrylamide solution, this compound solution, and buffer to reach the final target concentrations of monomer and cross-linker. The total volume will depend on the size of the desired gel.

-

Deoxygenation : Sparge the pre-gel solution with nitrogen or helium gas for 15-20 minutes. Oxygen inhibits free-radical polymerization and its removal is crucial for consistent gelation.

-

Initiation : Add the APS solution to the pre-gel mixture and swirl gently to mix. APS acts as the source of free radicals.

-

Catalysis and Polymerization : Add TEMED to the solution. TEMED catalyzes the formation of free radicals from APS. Immediately after adding TEMED, mix thoroughly and transfer the solution into a mold (e.g., between glass plates for a slab gel or into a petri dish).

-

Gelation : Allow the solution to stand at room temperature. Gelation should occur within 5 to 30 minutes, depending on the concentrations and temperature. The solution will become visibly more viscous and eventually form a solid gel.

-

Post-Polymerization : Allow the gel to polymerize completely for at least 1-2 hours. For many applications, the gel is then washed in buffer or deionized water to remove unreacted monomers and initiators.[2]

Key Characterization Techniques

-

Swelling Studies : To measure the swelling ratio, a dried hydrogel sample of known mass is immersed in a solvent (e.g., deionized water) at a specific temperature.[16] At regular intervals, the sample is removed, excess surface water is blotted away, and its mass is recorded. The process continues until the mass becomes constant, indicating equilibrium swelling has been reached.[17] The swelling ratio is calculated as (M_swollen - M_dry) / M_dry.

-

Rheometry (Mechanical Analysis) : Dynamic mechanical analysis using a rheometer is employed to measure the viscoelastic properties of the hydrogel. Oscillatory stress or strain is applied to a gel sample, and the resulting storage modulus (G') and loss modulus (G'') are determined. G' represents the elastic (solid-like) component, while G'' represents the viscous (liquid-like) component.[10][12]

-

Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology and internal porous structure of the hydrogel.[1] Samples are typically freeze-dried or critical-point dried to remove water while preserving the network structure before being coated with a conductive material and imaged. This allows for the direct observation and measurement of pore sizes.[18]

References

- 1. ijeijournal.com [ijeijournal.com]

- 2. aidic.it [aidic.it]

- 3. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. re.public.polimi.it [re.public.polimi.it]

- 11. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Acrylamide-based hydrogels with distinct osteogenic and chondrogenic differentiation potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

The Foundational Role of Bis-acrylamide in Polyacrylamide Gel Crosslinking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-methylenebisacrylamide, commonly referred to as bis-acrylamide, is a bifunctional organic molecule that serves as the primary crosslinking agent in the formation of polyacrylamide gels. Its ability to form covalent bonds between linear polyacrylamide chains is fundamental to the creation of a porous gel matrix, which is the cornerstone of modern electrophoretic separation techniques. This technical guide provides an in-depth exploration of the core principles of bis-acrylamide as a crosslinking agent, its impact on gel architecture, and practical applications in the separation of biomolecules.

Core Principles of Bis-acrylamide Crosslinking

The formation of a polyacrylamide gel is a free-radical polymerization reaction involving two key monomers: acrylamide (B121943) and bis-acrylamide. Acrylamide polymerizes to form long, linear chains, while bis-acrylamide, possessing two acrylamide moieties linked by a methylene (B1212753) group, acts as a bridge, covalently linking these chains together. This crosslinking is essential for the formation of a three-dimensional, porous gel network.[1][2]

The polymerization is typically initiated by the generation of free radicals from ammonium (B1175870) persulfate (APS) in the presence of a catalyst, N,N,N',N'-tetramethylethylenediamine (TEMED).[3][4] TEMED accelerates the formation of sulfate (B86663) free radicals from APS, which then activate acrylamide monomers to initiate the polymerization chain reaction.[3] The elongating polymer chains are then randomly crosslinked by bis-acrylamide, resulting in a gel with a defined porosity.[3][5]

The Critical Role of Monomer and Crosslinker Concentration

The porosity of the polyacrylamide gel, a critical determinant of its sieving properties and resolving power, is governed by two parameters: the total monomer concentration (%T) and the percentage of crosslinker (%C).[5][6]

-

%T (Total Monomer Concentration): This represents the total weight percentage of acrylamide and bis-acrylamide in the gel. A higher %T results in a denser polymer network and, consequently, smaller pore sizes.[2][5]

-

%C (Crosslinker Percentage): This is the weight percentage of bis-acrylamide relative to the total monomer concentration. The relationship between %C and pore size is more complex. A minimum pore size is typically achieved at a %C of around 5% (a 19:1 acrylamide to bis-acrylamide ratio).[2][7] Increasing or decreasing the %C from this optimal value will result in a larger average pore size.[2]

The precise control over %T and %C allows for the creation of gels tailored to separate molecules of a specific size range, from small peptides and nucleic acids to large protein complexes.[7]

Quantitative Data on Polyacrylamide Gel Properties

The following tables summarize key quantitative data related to the formulation and properties of polyacrylamide gels.

Table 1: Physical and Chemical Properties of N,N'-methylenebisacrylamide

| Property | Value |

| Chemical Formula | C₇H₁₀N₂O₂ |

| Molar Mass | 154.17 g/mol |

| Appearance | White crystalline powder |

| Melting Point | >300 °C (decomposes) |

| Solubility in Water | 20 mg/mL at 20 °C |

| Storage Temperature | 2-8 °C |

Source:[8]

Table 2: Estimated Pore Size of Polyacrylamide Gels

This table provides an estimation of the average pore radius for polyacrylamide gels with a fixed crosslinker concentration (%C of 3%) at varying total monomer concentrations (%T). It is important to note that pore size is not uniform and represents an average.

| Total Monomer Concentration (%T) | Estimated Pore Radius (nm) |

| 3.5% | ~130 nm |

| 10.5% | ~70 nm |

Source:[3]

Table 3: Recommended Acrylamide/Bis-acrylamide Ratios for Different Separation Ranges

The choice of acrylamide to bis-acrylamide ratio directly impacts the resolving power of the gel for different molecular weight ranges.

| Acrylamide:Bis-acrylamide Ratio | %C (Crosslinker) | Typical Application |

| 19:1 | 5.0% | High-resolution separation of small proteins, peptides, and nucleic acids.[2][7] |

| 29:1 | 3.3% | General purpose SDS-PAGE for a wide range of proteins.[7] |

| 37.5:1 | 2.6% | Separation of high molecular weight proteins.[2][7] |

Table 4: Effect of Initiator Concentration on Polymerization

The concentrations of APS and TEMED influence the kinetics of polymerization and the physical properties of the resulting gel.

| Initiator Concentration | Effect on Polymerization and Gel Properties |

| Increased APS/TEMED | - Faster polymerization rate.[9][10]- Shorter average polymer chain length.[4][9]- Increased gel turbidity and brittleness.[4][9]- Can lead to smaller, less uniform pores if polymerization is too rapid. |

| Decreased APS/TEMED | - Slower polymerization rate.- Longer average polymer chain length.- More elastic and transparent gel. |

Experimental Protocols

Protocol 1: Preparation of a 12% SDS-Polyacrylamide Resolving Gel (10 mL)

This protocol describes the preparation of a standard 12% resolving gel for separating a broad range of proteins.

Materials:

-

30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)

-

1.5 M Tris-HCl, pH 8.8

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS), freshly prepared

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Deionized water

Procedure:

-

In a 15 mL conical tube, combine the following reagents:

-

Deionized water: 3.3 mL

-

30% Acrylamide/Bis-acrylamide solution: 4.0 mL

-

1.5 M Tris-HCl, pH 8.8: 2.5 mL

-

10% SDS: 100 µL

-

-

Gently swirl the tube to mix the contents.

-

To initiate polymerization, add:

-

10% APS: 100 µL

-

TEMED: 10 µL

-

-

Immediately after adding TEMED, gently swirl the tube once more and pipette the solution between the glass plates of the gel casting apparatus, leaving sufficient space for the stacking gel.

-

Carefully overlay the resolving gel solution with a thin layer of water or isopropanol (B130326) to ensure a flat surface.

-

Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay indicates complete polymerization.

Protocol 2: Preparation of a 5% Stacking Gel (5 mL)

The stacking gel is cast on top of the resolving gel to concentrate the sample before it enters the resolving portion.

Materials:

-

30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1)

-

0.5 M Tris-HCl, pH 6.8

-

10% (w/v) SDS

-

10% (w/v) APS, freshly prepared

-

TEMED

-

Deionized water

Procedure:

-

After the resolving gel has polymerized, pour off the overlay.

-

In a separate 15 mL conical tube, combine the following:

-

Deionized water: 3.05 mL

-

30% Acrylamide/Bis-acrylamide solution: 0.83 mL

-

0.5 M Tris-HCl, pH 6.8: 1.0 mL

-

10% SDS: 50 µL

-

-

Gently swirl the tube to mix.

-

Add the following to initiate polymerization:

-

10% APS: 50 µL

-

TEMED: 5 µL

-

-

Immediately after adding TEMED, gently swirl and pipette the stacking gel solution on top of the resolving gel.

-

Insert the comb into the stacking gel, ensuring no air bubbles are trapped.

-

Allow the stacking gel to polymerize for 30-45 minutes at room temperature.

Visualizations

Chemical Structure and Crosslinking Mechanism

Caption: Polymerization of acrylamide and crosslinking with bis-acrylamide.

Experimental Workflow for SDS-PAGE

Caption: Standard workflow for casting and running an SDS-PAGE gel.

Application in Signaling Pathway Analysis: MAPK/ERK Pathway

Polyacrylamide gel electrophoresis, followed by Western blotting, is a crucial technique for studying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade. This allows for the detection of changes in protein expression and post-translational modifications, like phosphorylation, which are indicative of pathway activation.

Caption: Analysis of ERK phosphorylation in the MAPK pathway using SDS-PAGE.

References

- 1. Estimation of polyacrylamide gel pore size from Ferguson plots of linear DNA fragments. II. Comparison of gels with different crosslinker concentrations, added agarose and added linear polyacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New types of large-pore polyacrylamide-agarose mixed-bed matrices for DNA electrophoresis: pore size estimation from Ferguson plots of DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of polyacrylamide gel pore size from Ferguson plots of normal and anomalously migrating DNA fragments. I. Gels containing 3% N,N'-methylenebisacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection and analysis of protein-protein interactions of organellar and prokaryotic proteomes by blue native and colorless native gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bio-rad.com [bio-rad.com]

- 6. bio-rad.com [bio-rad.com]

- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 8. researchgate.net [researchgate.net]

- 9. Diverse native-PAGE [assay-protocol.com]

- 10. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]

initial investigations into diacrylamide toxicity for in vitro studies

An In-Depth Technical Guide to Initial Investigations of Diacrylamide Toxicity for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro toxicological investigations of N,N'-Methylenebis(acrylamide), commonly known as this compound. Given its structural similarity to the well-studied toxicant acrylamide (B121943), this guide integrates key findings on acrylamide to provide a fuller mechanistic context for this compound's toxicity, which is primarily driven by its high chemical reactivity.

Cytotoxicity of this compound

This compound is a bifunctional vinyl monomer used as a cross-linking agent. Like acrylamide, it is an electrophilic chemical that can react with biological nucleophiles, a characteristic that underpins its toxicity.[1] In vitro studies have demonstrated that this compound is a potent cytotoxic agent, in some cases significantly more so than its monofunctional analog, acrylamide.[2] The primary mechanisms of cytotoxicity involve the induction of oxidative stress and subsequent apoptosis.

Quantitative Cytotoxicity Data

The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. As shown below, this compound exhibits potent toxicity in neuronal cell cultures.

| Compound | Cell Line/Model | Assay | Metric | Value | Citation |

| N,N'-Methylene-bis-acrylamide | Neuron-rich cultures | Glucose Consumption | ED50 | 0.2 mM | [2] |

| Acrylamide | Neuron-rich cultures | Glucose Consumption | ED50 | 0.8 mM | [2] |

| Acrylamide | Caco-2 | MTT Assay (24h) | IC50 | 5.9 mM | [3][4] |

| Acrylamide | Caco-2 | PrestoBlue Assay (24h) | IC50 | 8.9 mM | [3][4] |

| Acrylamide | A549 | MTT Assay (24h) | IC50 | 4.6 mM | [5] |

| Acrylamide | NIH/3T3 | MTT Assay (24h) | IC50 | 6.73 mM | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., A549, Caco-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.[3]

-

Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 mM to 50 mM). Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

-